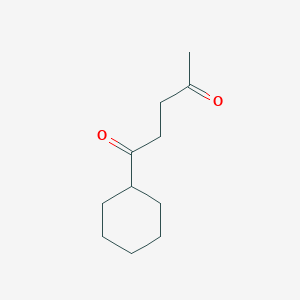

1-Cyclohexylpentane-1,4-dione

Descripción

1-Cyclohexylpentane-1,4-dione is a diketone derivative featuring a cyclohexyl substituent attached to a pentane-1,4-dione backbone. Its synthesis involves the reaction of cyclohexylpentane-1,4-dione with methylamine and sulfamic acid in absolute ethanol, yielding a white solid with a 79% efficiency . This compound serves as a precursor in palladium- and platinum-catalyzed C–H arylation reactions, highlighting its utility in organometallic chemistry and pharmaceutical intermediate synthesis .

Propiedades

Número CAS |

61771-79-7 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

1-cyclohexylpentane-1,4-dione |

InChI |

InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

Clave InChI |

XSGVDXNSWXPHOV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCC(=O)C1CCCCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylpentane-1,4-dione with analogous diketones and heterocyclic derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.

Structural Analogues: Imidazolidin-2,4-diones (IM Series)

Compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share a diketone core but incorporate aromatic substituents (phenyl, ethylphenyl, or isopropylphenyl) instead of cyclohexyl groups. These derivatives are synthesized via Strecker reactions using arylaldehydes and amino acids, achieving yields of 70–74% .

| Compound | Substituents | Yield (%) | Pharmacological Activity |

|---|---|---|---|

| IM-3 | 4-ethylphenyl, phenyl | 70–74 | CNS modulation, antinociceptive |

| IM-7 | 4-isopropylphenyl, phenyl | 70–74 | Acute cardiovascular effects |

| 1-Cyclohexylpentane-1,4-dione | Cyclohexyl | 79 | Catalytic C–H arylation precursor |

Key Differences :

- Applications : While IM derivatives exhibit biological activities (e.g., CNS effects), 1-cyclohexylpentane-1,4-dione is primarily used in catalytic synthesis .

Pyran-2,4-dione Derivatives

C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives linked via a 1,6-hexylene spacer (e.g., 2a and 2b) exhibit distinct electronic properties. For instance, 2a has a higher dipole moment (3.89 D) than 2b (2.45 D), influencing their crystal packing and intermolecular interactions (e.g., H···H, O···H contacts) .

| Property | 1-Cyclohexylpentane-1,4-dione | Pyran-2,4-dione (2a) |

|---|---|---|

| Dipole moment (D) | Not reported | 3.89 |

| Dominant intermolecular | – | H···H, O···H |

| NMR correlation (R²) | – | 0.93–0.94 |

Key Insight : Pyran-2,4-diones are polar and amenable to DFT-based spectral predictions, unlike 1-cyclohexylpentane-1,4-dione, which lacks reported electronic data .

Cyclohexan-1,4-dione Derivatives

Cyclohexan-1,4-dione is a precursor for multi-component reactions yielding fused heterocycles (e.g., thiazolidine-2,4-diones). These derivatives often feature active methylene groups, enabling diverse functionalization via sodium acetate-catalyzed deprotonation .

| Feature | 1-Cyclohexylpentane-1,4-dione | Cyclohexan-1,4-dione Derivatives |

|---|---|---|

| Core structure | Linear pentane-1,4-dione | Cyclohexane ring with diketone |

| Functionalization | Catalytic arylation | Heterocyclization (e.g., thiazolidines) |

| Biological relevance | Synthetic intermediate | Antidiabetic, antimicrobial |

Contrast : Cyclohexan-1,4-dione derivatives are more versatile in generating bioactive heterocycles, whereas 1-cyclohexylpentane-1,4-dione is specialized in transition-metal catalysis .

1-Cyclohexyl-1,4-diazepane

This diazepane derivative (C10H20N2) has a molecular weight of 168.28 g/mol and serves as a scaffold in medicinal chemistry, contrasting with the diketone’s synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.